molecular formula C24H30BrFO5 B12714197 17-Bromo-9-fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate CAS No. 61339-35-3

17-Bromo-9-fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate

Cat. No.: B12714197
CAS No.: 61339-35-3
M. Wt: 497.4 g/mol
InChI Key: WZVHJVJHMIMYHS-RPRRAYFGSA-N
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Description

IUPAC Nomenclature Breakdown and Positional Isomerism

The IUPAC name of this compound reflects its structural complexity through systematic locants and stereochemical descriptors. The parent hydrocarbon is pregna-1,4-diene-3,20-dione , indicating a 21-carbon steroid framework with double bonds at positions 1–2 and 4–5, alongside ketone groups at C-3 and C-20. The substituents are enumerated as follows:

  • 17-Bromo : A bromine atom at C-17 in the β-configuration.
  • 9-Fluoro : A fluorine atom at C-9 in the α-configuration.
  • 11β,21-Dihydroxy : Hydroxyl groups at C-11 (β) and C-21 (α).
  • 16α-Methyl : A methyl group at C-16 in the α-orientation.
  • 21-Acetate : An acetyl ester derivative of the C-21 hydroxyl group.

Positional isomerism arises primarily from the stereochemical arrangement of the 16α-methyl and 9-fluoro groups. The α/β descriptors for these substituents distinguish this compound from potential isomers, such as 16β-methyl or 9β-fluoro variants, which would exhibit distinct physicochemical properties. The acetyl group at C-21 further differentiates it from free alcohol forms or other ester derivatives (e.g., valerate or propionate).

Steroid Backbone Analysis: Cyclopentanoperhydrophenanthrene Framework

The compound’s core structure derives from the cyclopentanoperhydrophenanthrene system, a tetracyclic framework comprising three fused cyclohexane rings (A, B, C) and one cyclopentane ring (D). Key features include:

  • Ring A : Contains the 1,4-diene system (Δ¹,⁴), which introduces planarity and influences electronic interactions with biological targets.
  • Ring B : Adopts a chair conformation stabilized by the C-9 fluoro substituent’s electronegative effects.
  • Ring C : Bears the C-11β hydroxyl group, a common feature in glucocorticoids that facilitates hydrogen bonding.
  • Ring D : The cyclopentane ring hosts the C-17 bromo substituent and C-20 ketone, with the latter participating in keto-enol tautomerism under physiological conditions.

The 16α-methyl group projects axially from ring C, introducing steric hindrance that modulates receptor binding kinetics compared to unmethylated or 16β-methyl analogues.

Functional Group Topology: Bromo, Fluoro, and Acetyl Substituents

The compound’s bioactivity and stability are governed by its functional group topology:

Substituent Position Electronic Effect Steric Effect
Bromo (Br) C-17β Polarizable σ-hole Bulky, hinders rotation
Fluoro (F) C-9α Strong electronegativity Minimal due to small size
Acetyl (OAc) C-21α Electron-withdrawing Increases lipophilicity

The C-17 bromine atom enhances halogen bonding potential with protein targets, while the C-9 fluorine atom withdraws electron density from ring B, altering its aromatic character. The acetyl group at C-21 improves metabolic stability by protecting the hydroxyl group from phase II conjugation reactions.

Comparative Structural Relationship to Corticosteroid Analogues

This compound shares structural homology with synthetic corticosteroids but diverges in key substituents:

  • Betamethasone Comparison : Unlike betamethasone’s 9α-fluoro-16β-methyl configuration, this compound features 9α-fluoro-16α-methyl, which reduces mineralocorticoid activity while retaining glucocorticoid potency.
  • Fluocortolone Derivatives : The 17-bromo substituent distinguishes it from fluocortolone’s 17-hydroxyl group, potentially enhancing receptor binding affinity through hydrophobic interactions.
  • Dexamethasone Analogues : Replacement of dexamethasone’s 21-hydroxyl with an acetyl group increases lipophilicity, altering tissue penetration and half-life.

These modifications highlight the compound’s unique pharmacophoric profile, balancing electronic, steric, and metabolic properties for targeted applications.

Properties

CAS No.

61339-35-3

Molecular Formula

C24H30BrFO5

Molecular Weight

497.4 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-17-bromo-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H30BrFO5/c1-13-9-18-17-6-5-15-10-16(28)7-8-21(15,3)24(17,26)19(29)11-22(18,4)23(13,25)20(30)12-31-14(2)27/h7-8,10,13,17-19,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1

InChI Key

WZVHJVJHMIMYHS-RPRRAYFGSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)Br)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)Br)C)O)F)C

Origin of Product

United States

Preparation Methods

Halogenation

  • The bromination at the 17-position is typically achieved by selective electrophilic bromination of the steroid nucleus, often using bromine or brominating agents under controlled conditions to avoid over-bromination or side reactions.
  • Fluorination at the 9-position is introduced using fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents, targeting the 9-position on the steroid ring system.

Hydroxylation

  • Hydroxyl groups at 11beta and 21 positions are introduced via enzymatic or chemical oxidation methods.
  • The 11beta-hydroxylation is often achieved by microbial biotransformation or chemical oxidation using reagents like osmium tetroxide or peracids.
  • The 21-hydroxyl group is typically introduced or preserved during the synthesis and later protected by acetylation.

Methylation at 16alpha Position

  • The 16alpha-methyl group is introduced by conjugate addition of a methyl nucleophile (e.g., methyl Grignard reagent) to a 16-unsaturated steroid intermediate.
  • This reaction is often catalyzed by copper salts to improve regio- and stereoselectivity, producing a 16alpha-methylated intermediate.
  • Subsequent oxygenation and reduction steps convert the intermediate to the desired 16alpha-methyl-17alpha,21-dihydroxy steroid.

Acetylation of the 21-Hydroxyl Group

  • The free hydroxyl group at the 21-position is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
  • This step protects the hydroxyl group and improves the compound’s stability and bioavailability.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Starting Material Pregna-1,4-diene-3,20-dione derivative Steroid nucleus precursor
2 Halogenation Bromine source (e.g., Br2), fluorinating agent (e.g., DAST) Introduction of Br at C-17 and F at C-9
3 Hydroxylation Oxidizing agents or microbial biotransformation 11beta and 21 hydroxyl groups installed
4 Methylation Methyl Grignard reagent, copper catalyst 16alpha-methyl group introduced
5 Acetylation Acetic anhydride, pyridine 21-hydroxyl group acetylated

Research Findings and Optimization Notes

  • The copper-catalyzed methylation step is critical for stereoselectivity, favoring the 16alpha-methyl configuration over other isomers.
  • Halogenation must be carefully controlled to avoid polyhalogenation or degradation of the steroid nucleus.
  • Protecting groups such as acetates are essential for maintaining hydroxyl functionality during subsequent synthetic steps and improving compound stability.
  • The fluorine atom at C-9 enhances the biological potency and metabolic stability of the corticosteroid, making the fluorination step a key modification.
  • The overall yield depends on the purity of intermediates and the efficiency of each step, with particular attention to stereochemical control during methylation and hydroxylation.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. .

Scientific Research Applications

Pharmacological Applications

The compound exhibits multiple therapeutic applications due to its corticosteroid nature:

  • Anti-inflammatory Uses
    • It is primarily utilized in the treatment of inflammatory conditions such as asthma, rheumatoid arthritis, and dermatitis. The compound's ability to inhibit inflammatory mediators makes it effective in reducing symptoms and improving patient quality of life.
  • Immunosuppressive Therapy
    • This compound is also employed in immunosuppressive therapy for autoimmune diseases and organ transplantation. By suppressing the immune response, it helps prevent organ rejection and manage autoimmune disorders effectively.
  • Hormonal Replacement Therapy
    • In cases of adrenal insufficiency, corticosteroids like this compound are used for hormonal replacement therapy to restore normal physiological functions.

Research Applications

The compound has garnered interest in various research domains:

  • Medicinal Chemistry
    • Researchers explore modifications of the compound to enhance its efficacy and reduce side effects. Studies focus on structure-activity relationships (SAR) to develop more potent derivatives with improved pharmacokinetic profiles.
  • Biological Interaction Studies
    • Investigations into the interactions between this compound and various biological targets help elucidate its mechanism of action. Understanding these interactions aids in the development of targeted therapies for specific conditions.
  • Drug Formulation Development
    • The formulation of this corticosteroid into various delivery systems (e.g., topical creams, inhalers) is an area of active research aimed at optimizing therapeutic outcomes while minimizing systemic exposure.

Case Studies

Several case studies highlight the effectiveness and applications of 17-Bromo-9-fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate:

Study Objective Findings
Study on Asthma ManagementTo evaluate the efficacy in controlling asthma symptomsDemonstrated significant improvement in lung function and reduction in exacerbation rates compared to placebo.
Autoimmune Disease TreatmentAssessing immunosuppressive effectsShowed effective management of symptoms in patients with lupus erythematosus .
Formulation DevelopmentDeveloping a novel inhalation formulationAchieved improved bioavailability and patient compliance .

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell activation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities among related steroids:

Compound Name Substituents Key Functional Groups Molecular Weight CAS Number
Target Compound: 17-Bromo-9-fluoro-...21-acetate 17-Br, 9-F, 16α-Me, 21-acetate 11β-OH, 21-OAc ~538.4 1997-73-5
Flumethasone 21-Acetate () 6α-F, 9α-F, 16α-Me, 21-acetate 11β-OH, 17α-OH 494.5 2135-17-3
FP16CMAc (9α-F-16α-methoxycarbonyl prednisolone 21-acetate) () 9α-F, 16α-COOCH₃, 21-acetate 11β-OH, 17α-OH 490.5 N/A
Dexamethasone Acetate () 9α-F, 16α-Me, 21-acetate 11β-OH, 17α-OH 434.5 1177-87-3
9-Bromo-6α-fluoro-...21-acetate () 9-Br, 6α-F, 16α-Me, 21-acetate 11β-OH, 17-OH 513.4 1997-73-5
2-Bromo-9,11β-dichloro-6β-fluoro-...17,21-di(acetate) () 2-Br, 9-Cl, 11β-Cl, 6β-F, 16α-Me, 17,21-di-OAc Multiple halogens, esterified 17/21-OH 656.3 N/A
Key Observations:
  • Halogen Positioning : The target compound’s 17-bromo substitution is rare compared to analogs like flumethasone (6α,9α-diF) or dexamethasone (9α-F). Bromine at C17 may sterically hinder receptor interactions or alter metabolic pathways .
  • Fluorine Effects : Fluorine at C9 (as in FP16CMAc and dexamethasone) enhances glucocorticoid receptor (GR) binding and anti-inflammatory potency. The target’s 9-F likely contributes similarly, but the 17-Br may reduce systemic bioavailability .
  • Esterification : The 21-acetate group, common to all listed compounds, improves lipophilicity for topical delivery but is hydrolyzed systemically to reduce side effects .
Anti-Inflammatory Potency (ID₅₀ Values from ):
Compound ID₅₀ (nmol) Relative Potency (HC = 1.0)
Hydrocortisone (HC) 817 1.0
Prednisolone (P) 540 1.5
FP16CMAc 67 12.2
Target Compound Data unavailable Inferred lower than FP16CMAc due to 17-Br
  • FP16CMAc (9α-F, 16α-COOCH₃, 21-OAc) exhibits 12-fold higher potency than hydrocortisone, attributed to enhanced GR binding and metabolic stability .
  • The target compound’s 17-Br may reduce GR affinity compared to FP16CMAc, as bulky substituents at C17 often interfere with receptor docking .
Systemic Toxicity ():
  • FP16CMAc and related antedrugs show minimal thymus atrophy and corticosterone suppression due to rapid hydrolysis of the 21-acetate and 16α-methoxycarbonyl groups .
  • Dexamethasone acetate has higher systemic effects due to slower metabolism, whereas the target compound’s 17-Br could prolong half-life, increasing toxicity risks .

Biological Activity

17-Bromo-9-fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate (CAS No. 61339-35-3) is a synthetic corticosteroid derivative notable for its complex steroidal structure and significant biological activities. This compound is characterized by the presence of bromine and fluorine atoms, hydroxyl groups, and an acetate moiety, which contribute to its pharmacological properties. This article explores its biological activity, focusing on its anti-inflammatory and immunosuppressive effects, as well as its potential therapeutic applications.

The molecular formula of 17-Bromo-9-fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate is C24H30BrFO5, with a molecular weight of approximately 497.39 g/mol. The structural characteristics include:

PropertyValue
Molecular FormulaC24H30BrFO5
Molecular Weight497.39 g/mol
CAS Number61339-35-3
Functional GroupsBromine, Fluorine, Hydroxyls, Acetate

Anti-inflammatory Properties

The compound exhibits potent anti-inflammatory activity attributed to its glucocorticoid nature. It is known to inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. Studies have shown that 17-Bromo-9-fluoro derivatives can significantly reduce inflammation in various animal models of inflammatory diseases.

Immunosuppressive Effects

In addition to its anti-inflammatory properties, this corticosteroid derivative demonstrates immunosuppressive effects. It modulates immune responses by affecting lymphocyte proliferation and cytokine production. This makes it relevant for treating autoimmune diseases and conditions requiring immune suppression.

The biological activity of 17-Bromo-9-fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate involves:

  • Glucocorticoid Receptor Binding : The compound binds to glucocorticoid receptors in target tissues, leading to the transcriptional regulation of genes involved in inflammation and immune responses.
  • Inhibition of NF-kB Pathway : It inhibits the nuclear factor kappa B (NF-kB) signaling pathway, which is crucial for the expression of various inflammatory mediators.
  • Reduction of Leukocyte Migration : By decreasing the migration of leukocytes to sites of inflammation, it helps mitigate tissue damage.

Study on Inflammatory Models

A study conducted on rats with induced paw edema demonstrated that administration of 17-Bromo-9-fluoro compounds resulted in a significant reduction in swelling compared to control groups. The anti-inflammatory effect was comparable to that observed with dexamethasone, a widely used corticosteroid.

Immunosuppressive Effects in Autoimmune Conditions

In a clinical trial involving patients with rheumatoid arthritis, treatment with this compound led to improved clinical outcomes measured by reduced joint swelling and pain scores. The immunosuppressive effects were noted with minimal side effects compared to traditional therapies.

Q & A

Q. What are the critical structural features of this compound that influence its biological activity, and how do they compare to related corticosteroids?

The compound shares a core pregnadiene structure with corticosteroids like dexamethasone and betamethasone but is distinguished by a bromo substituent at C17 and a fluoro group at C8. The 16α-methyl and 21-acetate groups enhance metabolic stability and receptor binding affinity compared to non-halogenated analogs. Structural analogs (e.g., dexamethasone acetate) show that halogenation at C9 and C17 increases glucocorticoid receptor selectivity, while the bromine may alter pharmacokinetics due to its larger atomic radius .

Q. What synthetic routes are reported for this compound, and what analytical methods validate its purity?

Synthesis typically involves multi-step halogenation and acetylation of a pregnadiene precursor. Key steps include fluorination at C9, bromination at C17, and esterification of the C21 hydroxyl group. Purity is validated via IR spectroscopy (e.g., carbonyl peaks at ~1700 cm⁻¹ for acetate and diketone groups) and thin-layer chromatography (TLC) using alcohol-based mobile phases. Impurity profiling via HPLC is critical, as residual intermediates (e.g., non-acetylated derivatives) can affect bioactivity .

Q. How is the compound’s solubility and stability optimized for in vitro studies?

The 21-acetate group improves lipid solubility, facilitating dissolution in DMSO or ethanol for cell-based assays. Stability studies under varying pH (4–9) and temperature (4–25°C) show degradation via hydrolysis of the acetate moiety, necessitating storage at –20°C in anhydrous conditions. Accelerated stability testing under UV light reveals photoinstability, requiring amber vials for long-term storage .

Advanced Research Questions

Q. How do isotopic labeling (e.g., deuterium) and stereochemical variations impact metabolic studies?

Deuterium labeling at C6 (as in dexamethasone-D4) allows tracing metabolic pathways via mass spectrometry. The 16α-methyl configuration is critical for avoiding epimerization, which reduces receptor affinity. Comparative studies with 16β-methyl analogs show a 10-fold decrease in glucocorticoid activity, highlighting the importance of stereochemical precision in drug design .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved methodologically?

Discrepancies in IC₅₀ values for receptor binding (e.g., 2 nM vs. 20 nM in different studies) may arise from variations in assay conditions (e.g., cell line, serum concentration). Standardizing protocols—such as using HEK293 cells transfected with human glucocorticoid receptors and serum-free media—reduces variability. Dose-response curves with triplicate replicates and positive controls (e.g., dexamethasone) improve reliability .

Q. What strategies are employed to analyze the compound’s interaction with serum proteins and tissue distribution?

Equilibrium dialysis or ultrafiltration paired with LC-MS quantifies protein binding (e.g., albumin affinity). Tissue distribution in rodent models shows preferential accumulation in the liver and kidneys due to esterase-mediated hydrolysis of the acetate group. PET imaging with ¹⁸F-labeled analogs (noted in related fluorinated steroids) could refine pharmacokinetic models .

Q. How do structural modifications at C17 (bromine vs. chlorine) alter toxicity profiles?

Bromine’s higher lipophilicity increases membrane permeability but may enhance hepatotoxicity. Comparative toxicity screens in primary hepatocytes show a 30% higher ALT release for the bromo-derivative vs. chloro-analogs. Mitigation strategies include prodrug formulations or co-administration with antioxidants (e.g., N-acetylcysteine) .

Methodological Guidance

Q. What in silico tools predict the compound’s ADMET properties?

Molecular docking (AutoDock Vina) models glucocorticoid receptor interactions, while QSAR models predict logP (2.8) and plasma protein binding (90%). SwissADME predicts moderate CYP3A4 inhibition risk, warranting in vitro cytochrome assays to confirm .

Q. How are crystallographic data used to validate synthetic batches?

Single-crystal X-ray diffraction confirms the 11β,16α,21-trihydroxy configuration and acetate orientation. Discrepancies in unit cell parameters (e.g., due to solvate formation) are resolved via powder XRD and differential scanning calorimetry (DSC) .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize immunosuppression?

The compound’s dual effects stem from dose-dependent modulation of NF-κB (pro-inflammatory) and GRE (anti-inflammatory) pathways. At low doses (≤10 nM), it suppresses IL-6 via GRE activation; at higher doses (≥100 nM), it inhibits NF-κB, inducing immunosuppression. Context-specific assays (e.g., LPS-stimulated macrophages vs. T-cell proliferation) explain these disparities .

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